

# A Technical History of Furtrethonium Iodide in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Furtrethonium iodide |           |
| Cat. No.:            | B1218996             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides an in-depth historical and pharmacological overview of **furtrethonium iodide**, a quaternary ammonium compound and cholinergic agonist. Initially explored for its parasympathomimetic properties, **furtrethonium iodide**, also known under the synonym Furmethide, saw clinical use in the mid-20th century, particularly for conditions such as postoperative urinary retention and bladder paralysis. This document details its synthesis, mechanism of action, available quantitative pharmacological data, and the experimental protocols utilized in its evaluation. Furthermore, it elucidates the cholinergic signaling pathway activated by **furtrethonium iodide** and presents a historical context for its development and eventual decline in therapeutic use.

## Introduction

**Furtrethonium iodide**, chemically known as furfuryltrimethylammonium iodide, is a synthetic cholinergic agonist that mimics the effects of acetylcholine. As a quaternary ammonium compound, it possesses a permanently charged nitrogen atom, which influences its pharmacokinetic and pharmacodynamic properties. Its history is rooted in the broader exploration of parasympathomimetic drugs for therapeutic purposes, particularly in the stimulation of smooth muscle and glandular secretions. This guide aims to consolidate the fragmented historical and pharmacological data on **furtrethonium iodide** to serve as a comprehensive resource for researchers in pharmacology and drug development.



## **History of Discovery and Use**

While the precise moment of its first synthesis is not widely documented, literature from the late 19th and early 20th centuries describes the synthesis of related quaternary ammonium compounds. A synthetic route for **furtrethonium iodide** involves the reaction of furfurylamine with methyl iodide[1].

**Furtrethonium iodide**, under the name "Furmethide," was investigated for its clinical utility in the 1940s and 1950s. Clinical studies from this era report its use in treating urinary retention and bladder paralysis, particularly in postoperative patients and those with poliomyelitis[2][3]. The drug was valued for its ability to stimulate the detrusor muscle of the bladder, promoting micturition. However, with the development of more selective and potent muscarinic agonists with fewer side effects, the clinical use of **furtrethonium iodide** has largely been discontinued.

## **Synthesis**

The synthesis of **furtrethonium iodide** (furfuryltrimethylammonium iodide) is a straightforward quaternization reaction.

# Experimental Protocol: Synthesis of Furtrethonium lodide

Reactants:

- Furfurylamine
- · Methyl iodide

Procedure:

- Furfurylamine is dissolved in a suitable solvent, such as ethanol or acetone.
- An excess of methyl iodide is added to the solution.
- The reaction mixture is stirred at room temperature or gently heated to accelerate the reaction.



- The quaternary ammonium salt, furtrethonium iodide, precipitates out of the solution as a solid.
- The solid product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under a vacuum.

This method, referenced in historical chemical literature, provides a reliable means of producing the compound for experimental purposes[1].

## **Pharmacological Profile**

**Furtrethonium iodide** is a direct-acting cholinergic agonist with a primary effect on muscarinic acetylcholine receptors. Its parasympathomimetic actions include the contraction of smooth muscles and the stimulation of exocrine glands.

## **Mechanism of Action**

**Furtrethonium iodide** exerts its effects by binding to and activating muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5), and the specific effects of **furtrethonium iodide** depend on the receptor subtype predominantly expressed in a given tissue. The therapeutic effect on the urinary bladder is primarily mediated through the stimulation of M3 muscarinic receptors on the detrusor smooth muscle, leading to its contraction and an increase in intravesical pressure.

## **Quantitative Pharmacological Data**

Quantitative pharmacological data for **furtrethonium iodide** itself is scarce in modern literature. However, a 1980 study on its close analog, 5-methyl**furtrethonium iodide** (5-methylfurmethide), provides valuable insight into its potency and efficacy at muscarinic receptors.

Table 1: Pharmacological Activity of 5-Methyl**furtrethonium Iodide** at Muscarinic Receptors in Guinea-Pig Ileum[4]



| Parameter                                       | Value                                    |
|-------------------------------------------------|------------------------------------------|
| ED50                                            | $2.75 \pm 0.22 \times 10^{-8} \text{ M}$ |
| Dissociation Constant (KA)                      | $7.22 \pm 0.15 \times 10^{-7} \text{ M}$ |
| Relative Affinity (vs. Acetylcholine)           | 1.33                                     |
| Relative Intrinsic Efficacy (vs. Acetylcholine) | 1.54                                     |

ED50: The concentration of the drug that produces 50% of the maximal response. KA: The equilibrium dissociation constant, a measure of the drug's affinity for the receptor.

### **Experimental Protocols**

The pharmacological parameters for 5-methyl**furtrethonium iodide** were determined using classical organ bath experiments.

Protocol: Determination of Muscarinic Agonist Activity in Guinea-Pig Ileum[4]

- Tissue Preparation: A segment of the longitudinal muscle from the guinea-pig ileum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a 95% O<sub>2</sub> / 5% CO<sub>2</sub> mixture.
- Concentration-Response Curve: Cumulative concentration-response curves are generated by adding increasing concentrations of the agonist (5-methylfurtrethonium iodide or acetylcholine) to the organ bath and recording the resulting muscle contraction isometrically.
- Receptor Inactivation: To determine the dissociation constant (KA), a portion of the muscarinic receptors are irreversibly inactivated by treating the tissue with phenoxybenzamine.
- Post-Inactivation Concentration-Response: A second concentration-response curve for the agonist is then generated in the phenoxybenzamine-treated tissue.
- Data Analysis: The ED50 values are calculated from the concentration-response curves. The KA and intrinsic efficacy are determined by analyzing the shift in the concentration-response curves before and after partial receptor inactivation.



## **Signaling Pathway**

As a muscarinic agonist, **furtrethonium iodide** activates intracellular signaling cascades upon binding to its target receptors. The primary pathway for M3 receptor activation in smooth muscle involves the Gq/11 family of G proteins.



Click to download full resolution via product page

Caption: M3 Muscarinic Receptor Signaling Pathway.

Upon activation of the M3 receptor by **furtrethonium iodide**, the associated Gq/11 protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca<sup>2+</sup>). The increase in cytosolic Ca<sup>2+</sup>, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of contractile proteins and subsequent smooth muscle contraction.

### Conclusion

**Furtrethonium iodide** represents an early chapter in the history of uropharmacology and the therapeutic application of parasympathomimetic agents. While its clinical use has been superseded by newer, more selective drugs, its study provides valuable insights into the



fundamental principles of cholinergic pharmacology. The information compiled in this guide, from its synthesis to its mechanism of action and historical context, serves as a technical resource for understanding the pharmacological properties of this and related cholinergic compounds. Further research to delineate its binding affinities at all muscarinic receptor subtypes and to fully characterize its G-protein coupling profile would provide a more complete understanding of this historical pharmacological agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. furtrethonium iodide | CAS#:541-64-0 | Chemsrc [chemsrc.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. The use of furmethide (furfuryltrimethylammonium iodide) for paralysis of the bladder from poliomyelitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apparent activity of 5-methylfurmethide at muscarinic receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical History of Furtrethonium Iodide in Pharmacology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218996#history-of-furtrethonium-iodide-in-pharmacology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com